(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid
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Overview
Description
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound consists of a butanoate backbone with a hydroxy group and a trimethylazaniumyl group, along with a tetrahydroxybutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-hydroxybutanoic acid with trimethylamine, followed by the introduction of additional hydroxy groups through controlled oxidation reactions. The reaction conditions typically require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps, such as crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic processes, influencing the production of key metabolites. Additionally, its structural features allow it to interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxybutanoic acid: Shares the hydroxybutanoic acid backbone but lacks the trimethylazaniumyl group.
4-(trimethylazaniumyl)butanoate: Contains the trimethylazaniumyl group but lacks the additional hydroxy groups.
Uniqueness
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid is unique due to the combination of its hydroxy, trimethylazaniumyl, and tetrahydroxybutanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;2,3,4,4-tetrahydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C4H8O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-3,5-8H,(H,9,10)/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSRITPMKZWOGA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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